molecular formula C21H21F5N2O B5230543 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine

1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine

Cat. No. B5230543
M. Wt: 412.4 g/mol
InChI Key: YORWYIHIKMZOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine, also known as BPP, is a novel photosensitizer that has gained significant attention in the field of photodynamic therapy (PDT). BPP is a member of the piperazine family and has shown great potential as a therapeutic agent for the treatment of various diseases, including cancer.

Mechanism of Action

1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine acts as a photosensitizer by absorbing light at a specific wavelength and transferring the energy to oxygen molecules, generating reactive oxygen species (ROS) that can cause oxidative damage to cancer cells. The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is based on the type II PDT mechanism, which involves the production of singlet oxygen and other ROS.
Biochemical and Physiological Effects
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells. Moreover, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been reported to enhance the immune response by activating macrophages and natural killer cells, which can further enhance its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is its high selectivity towards cancer cells, which minimizes damage to healthy tissues. Additionally, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has a high quantum yield, which means that it can generate a large number of ROS upon light irradiation. However, the main limitation of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is its hydrophobic nature, which limits its solubility in water and affects its bioavailability.

Future Directions

The potential applications of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine are not limited to cancer therapy, and there are several future directions for research. One possible direction is the use of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the development of new delivery systems that can improve the solubility and bioavailability of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine. Moreover, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine can be modified to target specific cancer cells or tissues, which can further enhance its selectivity and efficacy.
Conclusion
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is a promising photosensitizer that has shown great potential for the treatment of various diseases, particularly cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. The future directions for research on 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine are diverse, and its potential applications are not limited to cancer therapy.

Synthesis Methods

1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine can be synthesized through a multistep process involving the reaction of pentafluorobenzene with 4-tert-butylbenzoyl chloride, followed by the addition of piperazine. The resulting compound is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been extensively studied for its potential use in PDT, which is a non-invasive therapeutic approach that involves the use of a photosensitizer, light, and oxygen to selectively destroy cancer cells. 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has shown remarkable efficacy in vitro and in vivo against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F5N2O/c1-21(2,3)13-6-4-12(5-7-13)20(29)28-10-8-27(9-11-28)19-17(25)15(23)14(22)16(24)18(19)26/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORWYIHIKMZOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butylphenyl)[4-(pentafluorophenyl)piperazin-1-yl]methanone

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